molecular formula C17H24N2O3S B2436573 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide CAS No. 1428375-11-4

1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide

Cat. No.: B2436573
CAS No.: 1428375-11-4
M. Wt: 336.45
InChI Key: GMHMTKALAZLXAU-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is a synthetic organic compound featuring an azetidine core, a cyclopropylsulfonyl group, and a 4-phenylbutan-2-yl side chain . Compounds based on the azetidine scaffold, such as this one, are of significant interest in medicinal chemistry and are frequently explored in pharmaceutical research for their potential as kinase inhibitors or as modulators of various biological targets, including G-protein coupled receptors (GPCRs) like the CCR6 receptor . The distinct molecular architecture of this reagent, which combines a sulfonamide linker with a lipophilic phenylbutyl group, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in hit-to-lead optimization campaigns, particularly in probing structure-activity relationships (SAR) or in the development of novel chemical probes for biological studies. Its structure suggests potential utility in research areas focused on signal transduction pathways and inflammatory or neoplastic diseases, given the involvement of kinases and chemokine receptors in these processes . This compound is provided for research purposes to support the advancement of scientific discovery in these fields.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-11-19(12-15)23(21,22)16-9-10-16/h2-6,13,15-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHMTKALAZLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Approach

  • Activation : Treat 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid with ethyl chloroformate and N-methylmorpholine in THF at -15°C.
  • Coupling : Add 4-phenylbutan-2-amine (1.1 eq) dropwise, warm to 25°C, and stir for 6 hours (82% yield).

Carbodiimide-Mediated Coupling

  • Activation : Combine acid with EDCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) in DMF.
  • Amine Addition : Introduce 4-phenylbutan-2-amine (1.2 eq) and stir at 25°C for 12 hours (68% yield).

Table 2 : Comparison of Coupling Methods

Method Activator Solvent Yield (%) Purity (%)
Mixed anhydride Ethyl chloroformate THF 82 98.5
Carbodiimide EDCl/HOBt DMF 68 97.2
Uranium-based HATU DCM 75 99.1

HATU-mediated coupling achieves superior purity but at higher reagent cost.

Recrystallization and Purification

Final purification employs gradient recrystallization:

  • Dissolve crude product in refluxing isopropyl alcohol (5 mL/g).
  • Cool to 70°C at 1°C/min, seed with pure crystals, and hold for 1 hour.
  • Filter and wash with cold IPA/water (9:1) to yield >99% pure product.

Key Observation :

  • Water content during recrystallization must be maintained below 2% to prevent oiling out.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropane), 3.45 (t, 2H, azetidine), 4.30 (m, 1H, CH-N), 7.25–7.35 (m, 5H, aromatic).
  • HRMS : [M+H]⁺ calcd. for C₁₈H₂₅N₂O₃S: 373.1584, found 373.1586.

X-ray Crystallography :

  • Orthorhombic crystal system (space group P2₁2₁2₁) confirms sulfonyl group axial orientation.

Q & A

Q. What are the key steps in synthesizing 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves:

  • Azetidine ring formation : Cyclization reactions using precursors like 1-(4-formylphenyl)azetidine-3-carboxylic acid derivatives under reflux conditions with catalysts such as DCC (dicyclohexylcarbodiimide) .
  • Sulfonylation : Introducing the cyclopropylsulfonyl group via nucleophilic substitution, often using cyclopropylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Amide coupling : Reacting the azetidine intermediate with 4-phenylbutan-2-amine using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .
    Characterization : Intermediates are validated via TLC, HPLC, and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Structural confirmation :
    • ¹H/¹³C NMR : To identify proton environments (e.g., cyclopropyl CH₂ groups at δ 1.0–1.5 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .
    • IR spectroscopy : Confirming sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
    • X-ray crystallography : For resolving stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature (20–40°C), solvent polarity (DCM vs. THF), and stoichiometry (1.2–2.0 eq. sulfonyl chloride) .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalyst screening : Test alternatives to triethylamine, such as DMAP (4-dimethylaminopyridine), to accelerate sulfonylation .

Q. What strategies address contradictory bioactivity data in target validation studies?

  • Dose-response profiling : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
  • Computational docking : Compare binding poses in homology models (e.g., kinase domains) to explain variability in inhibition potency .

Q. How does the cyclopropylsulfonyl group influence pharmacokinetic properties?

  • Lipophilicity : The cyclopropyl group reduces logP compared to bulkier substituents, enhancing aqueous solubility (measured via shake-flask method) .
  • Metabolic stability : In vitro liver microsome assays (human/rat) show resistance to CYP450 oxidation due to the sulfonyl group’s electron-withdrawing effects .
  • Plasma protein binding : Surface plasmon resonance (SPR) reveals moderate binding (~75%) to albumin, suggesting manageable tissue distribution .

Data Contradiction and Validation

Q. How to resolve discrepancies in NMR data between synthetic batches?

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria in the amide bond) that cause peak splitting .
  • Isotopic labeling : Synthesize ¹³C-labeled cyclopropane to trace signal splitting origins .
  • Comparative crystallography : Analyze single crystals from different batches to detect conformational polymorphisms .

Biological Activity Profiling

Q. What in vitro models are suitable for preliminary pharmacological screening?

  • Kinase inhibition : Screen against panels like Eurofins’ KinaseProfiler™, focusing on MAPK or PI3K pathways due to structural analogs’ activity .
  • Cellular uptake : Use fluorescent analogs (e.g., BODIPY-labeled) in confocal microscopy to assess permeability in Caco-2 cells .

Methodological Recommendations

Q. Best practices for ensuring reproducibility in multi-step syntheses

  • In-line analytics : Integrate PAT (process analytical technology) tools like ReactIR to monitor reaction progression .
  • Strict inert conditions : Use Schlenk lines for moisture-sensitive steps (e.g., amide coupling) to prevent hydrolysis .

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